N-(1-Methyl-1H-indazol-7-yl)thiourea
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Overview
Description
N-(1-Methyl-1H-indazol-7-yl)thiourea is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol This compound is characterized by the presence of an indazole ring substituted with a methyl group at the 1-position and a thiourea group at the 7-position
Mechanism of Action
Target of Action
N-(1-Methyl-1H-indazol-7-yl)thiourea is a compound that has been studied for its potential medicinal properties. It’s important to note that the indazole moiety, a component of this compound, has been associated with the inhibition, regulation, and/or modulation of certain kinases such as CHK1, CHK2, and SGK . These kinases play a role in various cellular processes, including cell cycle regulation and response to stress .
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and stress response .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have effects on cell cycle regulation and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-indazol-7-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-7-amine with thiocyanate compounds under suitable conditions. One common method includes the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-indazol-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar in structure but with a phenyl group instead of an indazole ring.
N-Methylthiourea: Lacks the indazole ring, having only a methyl group attached to the thiourea.
1-Methyl-1H-indazole-7-amine: The precursor to N-(1-Methyl-1H-indazol-7-yl)thiourea, lacking the thiourea group.
Uniqueness
This compound is unique due to the presence of both the indazole ring and the thiourea group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1-methylindazol-7-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEFYTLOGFXOMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2NC(=S)N)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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